molecular formula C10H8N2O2 B14698786 3-Benzoyl-5-methyl-1,2,4-oxadiazole CAS No. 23572-07-8

3-Benzoyl-5-methyl-1,2,4-oxadiazole

カタログ番号: B14698786
CAS番号: 23572-07-8
分子量: 188.18 g/mol
InChIキー: BJHMEJXJPOBCNY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Benzoyl-5-methyl-1,2,4-oxadiazole is a 1,2,4-oxadiazole derivative of significant interest in medicinal and organic chemistry research. This compound serves as a valuable synthetic intermediate and scaffold in drug discovery efforts. The 1,2,4-oxadiazole ring is a privileged structure in medicinal chemistry due to its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, which can improve metabolic stability in potential drug candidates . The specific synthetic route for this compound has been described in a patent, which outlines a novel, high-yield, one-step method for its production by reacting a nitrile with acetophenone in the presence of iron(III) nitrate . This method is noted for being efficient and not generating toxic wastes, which is advantageous for sustainable chemistry practices . Researchers utilize 1,2,4-oxadiazole derivatives like this one to explore a wide spectrum of biological activities, which have included, for various analogues, antikinetoplastid, anti-inflammatory, anticancer, and antiviral effects, as well as activity as σ receptor agonists and enzyme inhibitors . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

特性

CAS番号

23572-07-8

分子式

C10H8N2O2

分子量

188.18 g/mol

IUPAC名

(5-methyl-1,2,4-oxadiazol-3-yl)-phenylmethanone

InChI

InChI=1S/C10H8N2O2/c1-7-11-10(12-14-7)9(13)8-5-3-2-4-6-8/h2-6H,1H3

InChIキー

BJHMEJXJPOBCNY-UHFFFAOYSA-N

正規SMILES

CC1=NC(=NO1)C(=O)C2=CC=CC=C2

製品の起源

United States

類似化合物との比較

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Biological Activity/Data Key References
3-Phenyl-5-methyl-1,2,4-oxadiazole 3-phenyl, 5-methyl Anti-inflammatory (comparable to phenylbutazone); dual COX/5-LOX inhibition
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole Hybrid with benzotriazole moiety Structural studies reveal planar rings with 80.2° dihedral angle; weak C–H⋯N interactions
3-Aryl-5-pyrazolyl-1,2,4-oxadiazoles 3-aryl, 5-pyrazolyl substituents HIF-1 inhibitors (e.g., compound 11m: IC₅₀ = 0.35 µM)
5-Substituted-1,2,4-oxadiazole ribose derivatives Ribose-fused, 5-EWG substituents Antitumor activity (e.g., GI₅₀ = 4.5 µM against WiDr colon cancer)
3-Benzhydryl-5-(piperidin-4-yl)-1,2,4-oxadiazole Bulky benzhydryl, piperidine substituent No direct activity data; structural complexity suggests CNS or receptor-targeting potential

Key Comparative Insights

Antitumor Activity

  • 5-Substituted Ribose Derivatives : Introduction of electron-withdrawing groups (EWGs) at the 5-position, such as in ribose-fused oxadiazoles, enhances antitumor potency. Compound 8 (Table 2 in ) exhibited a GI₅₀ of 4.5 µM against WiDr colon cancer cells, emphasizing the role of EWGs in improving selectivity and cytotoxicity .

Anti-inflammatory Activity

  • 3-Phenyl-5-methyl-1,2,4-oxadiazole : This analogue demonstrated anti-inflammatory effects comparable to phenylbutazone, a classic NSAID, via dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways . The methyl group at the 5-position likely contributes to metabolic stability, while the phenyl group at the 3-position may enhance hydrophobic interactions with enzyme targets.

Enzyme Inhibition

  • 3-Aryl-5-pyrazolyl Derivatives : Systematic modifications of aryl and pyrazolyl groups yielded potent HIF-1 inhibitors, with compound 11m achieving an IC₅₀ of 0.35 µM . The para-chlorobenzyl group on the pyrazole ring was critical for activity, highlighting the importance of halogenated substituents in enhancing binding affinity.
  • 3-Benzoyl-5-methyl-1,2,4-oxadiazole : The benzoyl group could serve as a bioisostere for aryl or heteroaryl groups in enzyme inhibitors, though its electron-withdrawing nature may require balancing with electron-donating substituents for optimal activity.

Structural and Crystallographic Insights

  • Hybrid Benzotriazole-Oxadiazole Systems : Crystallographic studies of 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole revealed planar ring systems with an 80.2° dihedral angle between the oxadiazole and benzotriazole moieties . Weak intermolecular C–H⋯N hydrogen bonds stabilize the crystal lattice, suggesting that similar interactions could influence solubility or solid-state properties in related compounds.

SAR Trends and Design Considerations

Substituent Effects :

  • 3-Position : Aryl groups (phenyl, benzoyl) enhance hydrophobic interactions with targets, while EWGs (e.g., benzoyl) may improve metabolic stability but reduce electron density at the oxadiazole core.
  • 5-Position : Methyl groups contribute to steric bulk and metabolic stability, whereas EWGs (e.g., chloromethyl in ribose derivatives) enhance antitumor activity .

Synthetic Accessibility : Derivatives like this compound are accessible via classical methods (e.g., Beckmann rearrangement), but modern approaches (e.g., click chemistry for triazole hybrids) may improve yields and diversity .

Q & A

Q. What are the recommended synthetic routes for preparing 3-Benzoyl-5-methyl-1,2,4-oxadiazole, and how can reaction yields be optimized?

The compound can be synthesized via cyclization reactions using substituted precursors. For example, 3-phenyl-5-chloromethyl-1,2,4-oxadiazole derivatives are synthesized by refluxing with benzotriazole in acetonitrile using potassium carbonate as a base, followed by recrystallization . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity.
  • Base choice : Strong bases like K₂CO₃ enhance nucleophilic substitution efficiency.
  • Purification : Slow evaporation of ethanol solutions yields high-purity crystals for structural analysis .

Q. How can crystallographic data be utilized to confirm the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is critical for structural validation. Key parameters include:

  • Planarity : The 1,2,4-oxadiazole ring and substituents (e.g., benzoyl groups) typically exhibit near-planar geometries (dihedral angles <5°) .
  • Intermolecular interactions : Weak C–H⋯N hydrogen bonds (2.5–3.0 Å) stabilize crystal packing, forming 2D sheets .
  • Refinement protocols : Riding models for H-atoms and anisotropic displacement parameters for heavy atoms ensure accurate bond-length and angle calculations .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Safety measures include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors during synthesis .
  • Emergency procedures : Immediate ethanol rinsing for skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How do solvent systems and proton concentration (pS⁺) influence the rearrangement kinetics of this compound derivatives?

Kinetic studies in dioxane/water (1:1 v/v) reveal dual reaction pathways:

  • Uncatalyzed pathway : Independent of proton concentration, dominant at neutral pH.
  • Base-catalyzed pathway : Proportional to pS⁺ (operational proton scale), prevalent under basic conditions (pS⁺ > 10) .
    Data example :
PathwayRate Constant (s⁻¹)Activation Energy (kJ/mol)
Uncatalyzed2.3 × 10⁻⁴85.2
Base-catalyzed1.7 × 10⁻³72.8

Computational modeling (e.g., DFT) further supports transition-state stabilization by solvent polarity .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model:

  • Electrostatic potential (ESP) : Identifies electrophilic centers (e.g., C5 of the oxadiazole ring) prone to nucleophilic attack.
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~5.2 eV) correlate with kinetic stability .
  • Transition-state analysis : Nudged Elastic Band (NEB) methods map energy barriers for substituent exchange .

Q. How does structural modification of this compound impact its biological activity in pharmacological studies?

Derivatives with electron-withdrawing groups (e.g., nitro, halogens) enhance bioactivity:

  • Antimicrobial activity : Substitution at C5 with chlorophenyl groups increases MIC values against S. aureus (MIC = 8 µg/mL) .
  • Antioxidant capacity : Vanillin-substituted derivatives show 85% DPPH radical scavenging at 50 µM, linked to resonance stabilization of the oxadiazole ring .
  • Enzyme inhibition : Docking studies reveal hydrogen bonding between the benzoyl group and GSK-3β active sites (binding energy = −9.2 kcal/mol) .

Q. What analytical techniques resolve contradictions in reported reaction mechanisms for oxadiazole derivatives?

  • Isotopic labeling : Use of ¹⁴C-labeled PMO tracks combustion byproducts in thermal degradation studies .
  • High-resolution mass spectrometry (HRMS) : Confirms intermediate formation (e.g., m/z 458.98883 for brominated derivatives) .
  • Kinetic isotope effects (KIE) : Differentiates proton-transfer steps (kH/kD > 2) from non-ionic pathways .

Methodological Guidelines

  • Synthetic reproducibility : Validate reaction conditions (solvent purity, temperature control) to mitigate batch-to-batch variability .
  • Data interpretation : Cross-reference crystallographic data (CCDC deposition numbers) with computational models to resolve structural ambiguities .
  • Biological assays : Use positive controls (e.g., ascorbic acid for antioxidants) to calibrate activity measurements .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。